molecular formula C21H21N3O3S B2649426 N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-phenyloxane-4-carboxamide CAS No. 1798486-72-2

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-phenyloxane-4-carboxamide

Cat. No.: B2649426
CAS No.: 1798486-72-2
M. Wt: 395.48
InChI Key: SYTWRLMECQVODA-UHFFFAOYSA-N
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Description

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-phenyloxane-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-phenyloxane-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-phenyloxane-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-phenyloxane-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity and thereby modulating a biological pathway. The oxadiazole ring is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Ataluren: Used for the treatment of Duchenne muscular dystrophy.

    Azilsartan: Applied for hypertension medication.

    Opicapone: Approved as adjunctive therapy for Parkinson’s disease.

Uniqueness

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-phenyloxane-4-carboxamide is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel therapeutic agents.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-20(21(9-11-26-12-10-21)15-4-2-1-3-5-15)22-16-8-13-28-17(16)19-23-18(24-27-19)14-6-7-14/h1-5,8,13-14H,6-7,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTWRLMECQVODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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